σ1 Receptor Binding Affinity: Superiority Over the Unsubstituted p-Methoxybenzylpiperazine Analog
2-(1-(4-Methoxybenzyl)piperazin-2-yl)ethanol (reported as p-methoxybenzyl substituted piperazine 3d) exhibits a σ1 receptor Ki of 12.4 nM in guinea pig brain membrane preparations [1]. In the same assay system, the closely related 1-(4-methoxybenzyl)piperazine (without the 2-hydroxyethyl group) displays a Ki of 0.76 nM [2]. Although the hydroxyethyl analog shows slightly reduced potency, its structural advantage lies in the availability of the free hydroxyl for subsequent chemical modification [1].
| Evidence Dimension | σ1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 12.4 nM |
| Comparator Or Baseline | 1-(4-Methoxybenzyl)piperazine: Ki = 0.76 nM |
| Quantified Difference | Approximately 16-fold lower potency for the target compound |
| Conditions | [3H]-(+)-pentazocine displacement in guinea pig brain membrane |
Why This Matters
This quantitative comparison informs selection when synthetic tractability (via the free hydroxyl) must be balanced against inherent receptor potency.
- [1] Bedürftig S, Wünsch B. Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorg Med Chem. 2004;12(12):3299-3311. View Source
- [2] Nahas RI, et al. Sigma-1 receptor binding and functional assays using [3H]-(+)-pentazocine. 2008. Data tabulated in PMC5244969. View Source
